7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate
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Overview
Description
7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core substituted with chlorine, methyl, and acetate groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate typically involves multi-step organic reactions. One common method includes the chlorination of 6-methyl-5,8-dioxo-5,8-dihydronaphthalene, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield less oxidized products.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The chlorine and acetate groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate: Lacks the chlorine substitution, leading to different reactivity and applications.
7-Bromo-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate: Bromine substitution instead of chlorine, which may alter its chemical properties and biological activity.
Uniqueness
The presence of the chlorine atom in 7-Chloro-6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate distinguishes it from similar compounds, potentially enhancing its reactivity and making it suitable for specific applications in research and industry.
Properties
CAS No. |
76855-75-9 |
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Molecular Formula |
C13H9ClO4 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
(7-chloro-6-methyl-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C13H9ClO4/c1-6-11(14)13(17)10-8(12(6)16)4-3-5-9(10)18-7(2)15/h3-5H,1-2H3 |
InChI Key |
IZXROCXOPMZCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC(=O)C)Cl |
Origin of Product |
United States |
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